3,7-Dihydroxy-3',4',5'-trimethoxyflavone

Description

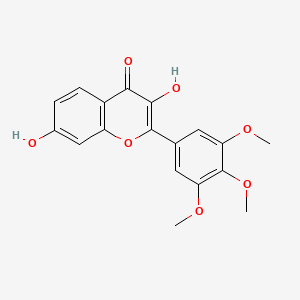

Structure

3D Structure

Properties

IUPAC Name |

3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O7/c1-22-13-6-9(7-14(23-2)18(13)24-3)17-16(21)15(20)11-5-4-10(19)8-12(11)25-17/h4-8,19,21H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJNGYVOYOVPWBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401347275 | |

| Record name | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132594-09-3 | |

| Record name | 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401347275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3,7-Dihydroxy-3',4',5'-trimethoxyflavone: A Guide to Natural Sources and Isolation Strategies

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by a Senior Application Scientist

Abstract

3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a polymethoxyflavone (PMF), a class of flavonoids recognized for their potential biological activities.[1] This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources and presents a detailed framework for its isolation and characterization. While direct reports of natural sources for this specific flavone are limited in publicly available scientific literature, this guide will leverage established methodologies for the isolation of structurally similar flavonoids to provide a robust, practical approach for researchers. By examining the isolation of related compounds, we will delineate the critical steps and rationale behind the extraction, chromatographic separation, and structural elucidation of polymethoxyflavones. This document serves as a foundational resource, combining theoretical principles with actionable protocols to empower researchers in their quest to isolate and study this and other rare flavonoids.

Introduction: The Landscape of Polymethoxyflavones

Flavonoids are a diverse group of polyphenolic secondary metabolites found in plants, known for a wide array of biological activities.[2] Within this large family, polymethoxyflavones (PMFs) are a distinctive subgroup characterized by the presence of multiple methoxy groups on the flavone backbone.[1] This methoxylation significantly influences their physicochemical properties, such as lipophilicity and metabolic stability, which in turn can enhance their bioavailability and therapeutic potential.

The specific substitution pattern of hydroxyl and methoxy groups on the flavone core dictates the molecule's bioactivity. While numerous PMFs have been isolated and studied, 3,7-dihydroxy-3',4',5'-trimethoxyflavone remains a less-explored member of this class. Its core structure is a 2-phenyl-4H-1-benzopyran-4-one backbone with specific hydroxyl and methoxy substitutions.[1] The exploration of its natural sources and the development of efficient isolation protocols are crucial first steps towards unlocking its potential for pharmacological applications.

Natural Sources: A Survey of the Field

A thorough review of scientific literature indicates that while many trimethoxyflavone isomers have been isolated from various plant species, the specific isomer 3,7-dihydroxy-3',4',5'-trimethoxyflavone is not widely reported. However, the presence of structurally related compounds in certain plant families suggests potential areas for future investigation.

Several closely related trimethoxyflavones have been identified in the following species:

-

Artemisia monosperma : This plant has been a source for the isolation of various flavones, including eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) and cirsilineol (4',5-dihydroxy-3',6,7-trimethoxyflavone).[3]

-

Centaurea scoparia : This species is a known source of 5,7-dihydroxy-3',4',5'-trimethoxyflavone.[4][5][6]

-

Combretum species : Various species of the Combretum genus are known to produce a rich diversity of flavonoids.[7][8] For instance, Combretum glutinosum has been found to contain corymbosin.[9]

-

Artemisia argyi : This plant has been reported to contain 3,5,7-trihydroxy-3',4',5'-trimethoxyflavone.[10]

-

Duroia hirsuta : 4',5'-Dihydroxy-3,7,3'-trimethoxyflavone has been reported in this species.[11]

The lack of direct reports for 3,7-dihydroxy-3',4',5'-trimethoxyflavone may indicate its rarity in nature, its presence in low concentrations, or that plants that may contain it have not yet been phytochemically investigated for this specific compound. Therefore, the methodologies described in this guide are based on the successful isolation of these and other similar flavonoids, providing a blueprint for its potential discovery and isolation.

A Generalized Workflow for Flavonoid Isolation

The isolation of a specific flavonoid from a plant source is a multi-step process that requires careful planning and execution. The general workflow can be broken down into four key stages: sample preparation, extraction, chromatographic separation and purification, and structural elucidation.

Caption: Generalized workflow for the isolation of flavonoids from plant material.

Detailed Experimental Protocols

This section provides detailed, step-by-step methodologies for the key stages of flavonoid isolation. The protocols are based on established methods for structurally similar compounds and can be adapted for the targeted isolation of 3,7-dihydroxy-3',4',5'-trimethoxyflavone.

Part 1: Extraction of Crude Flavonoids

The choice of extraction method and solvent is critical for maximizing the yield of the target flavonoid while minimizing the co-extraction of interfering compounds.

4.1.1. Protocol 1: Maceration

Maceration is a simple and widely used technique that involves soaking the plant material in a solvent for an extended period.[12]

-

Sample Preparation:

-

Thoroughly clean the collected plant material (e.g., leaves, stems) and air-dry in a shaded, well-ventilated area or use a tray dryer at a controlled temperature (e.g., 40-60°C) to reduce moisture content.

-

Grind the dried material into a fine powder (e.g., to pass through a 40-60 mesh screen) to increase the surface area for efficient solvent extraction.[12]

-

-

Extraction Procedure:

-

Weigh the dried plant powder (e.g., 500 g) and place it into a large glass container with a lid.

-

Add a suitable solvent, such as methanol or a mixture of ethanol and water (e.g., 7:3 v/v), at a solid-to-solvent ratio of 1:10 (w/v).[9]

-

Seal the container and let it stand at room temperature for 72 hours with occasional agitation.[9]

-

Filter the mixture through Whatman No. 1 filter paper.

-

Repeat the extraction process on the plant residue two more times to ensure complete extraction.

-

Combine the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

4.1.2. Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes the energy of ultrasonic waves to disrupt cell walls, enhancing solvent penetration and accelerating the extraction process.[12]

-

Sample Preparation: Prepare the plant material as described in Protocol 1.

-

Extraction Procedure:

-

Place a known amount of the powdered plant material (e.g., 20 g) into an Erlenmeyer flask.

-

Add the extraction solvent (e.g., 95% ethanol) at an optimized solvent-to-solid ratio (e.g., 50 mL/g).[12]

-

Place the flask in an ultrasonic bath and sonicate for a specified duration (e.g., 30 minutes).[13]

-

After sonication, filter the extract and concentrate it using a rotary evaporator.

-

Part 2: Chromatographic Separation and Purification

The crude extract contains a complex mixture of compounds. A multi-step chromatographic process is typically required to isolate the target flavonoid with high purity.

4.2.1. Protocol 3: Liquid-Liquid Partitioning

This step separates compounds based on their differential solubility in immiscible solvents, allowing for a preliminary fractionation of the crude extract.

-

Procedure:

-

Resuspend the concentrated crude extract in a mixture of water and a suitable solvent (e.g., 80% methanol).

-

Perform sequential extractions with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate.[14]

-

Collect each solvent fraction separately and evaporate the solvent to yield different fractions. Flavonoids are typically enriched in the ethyl acetate fraction.

-

4.2.2. Protocol 4: Column Chromatography

Column chromatography is a fundamental technique for separating the components of a mixture. Silica gel and Sephadex LH-20 are commonly used stationary phases for flavonoid separation.

-

Silica Gel Column Chromatography:

-

Pack a glass column with silica gel slurried in a non-polar solvent (e.g., n-hexane).

-

Adsorb the dried ethyl acetate fraction onto a small amount of silica gel and load it onto the top of the column.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent system (e.g., n-hexane/ethyl acetate) and gradually increasing the polarity by adding methanol.[9][15]

-

Collect fractions of a fixed volume and monitor them by Thin Layer Chromatography (TLC) to identify fractions containing the target compound.

-

Pool the fractions containing the compound of interest and evaporate the solvent.

-

-

Sephadex LH-20 Column Chromatography:

-

Swell the Sephadex LH-20 resin in the chosen mobile phase (e.g., methanol) and pack it into a column.

-

Dissolve the partially purified fraction in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the same mobile phase (isocratic elution).[14]

-

Collect and monitor fractions as described for silica gel chromatography. This step is particularly effective for removing pigments and smaller polar impurities.

-

4.2.3. Protocol 5: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is the final step for obtaining the flavonoid in high purity.

-

Instrumentation and Conditions:

-

HPLC System: A preparative HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).

-

Column: A C18 reversed-phase column is typically used for flavonoid separation.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

-

Detection: Monitor the elution at a wavelength where the flavonoid shows maximum absorbance (typically between 254 and 365 nm).

-

-

Procedure:

-

Dissolve the further purified fraction in the mobile phase and filter it through a 0.45 µm syringe filter.

-

Inject the sample onto the preparative HPLC column.

-

Collect the peak corresponding to the retention time of the target flavonoid.

-

Evaporate the solvent to obtain the pure compound.

-

Structural Elucidation

Once the compound is isolated in a pure form, its chemical structure must be unequivocally determined using a combination of spectroscopic techniques.

| Technique | Information Obtained |

| UV-Vis Spectroscopy | Provides information about the flavonoid's basic skeleton and the substitution pattern of hydroxyl and methoxy groups. |

| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the compound. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present in the molecule (e.g., hydroxyl, carbonyl, aromatic rings). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the carbon-hydrogen framework of the molecule. 1H-NMR gives information about the number, environment, and connectivity of protons. 13C-NMR provides information about the carbon skeleton. 2D-NMR experiments (e.g., COSY, HSQC, HMBC) are used to establish the complete connectivity of the molecule. |

Conclusion

While 3,7-dihydroxy-3',4',5'-trimethoxyflavone has not been extensively reported from natural sources, the methodologies for isolating and characterizing structurally similar polymethoxyflavones are well-established. This guide provides a comprehensive and technically detailed framework to aid researchers in the potential discovery and isolation of this and other rare flavonoids. The successful application of these protocols, combined with systematic phytochemical screening of unexplored plant species, will be instrumental in advancing our understanding of the chemical diversity of flavonoids and their potential applications in medicine and human health.

References

-

Gatta, D. M. P., et al. (2019, August 8). Biological Effects Of Licochalcones. ResearchGate. Retrieved from [Link]

-

Gatta, D. M. P., et al. (2019, July 18). Biological Effects Of Licochalcones. Unich.it. Retrieved from [Link]

-

PMC. (2024, July 3). Therapeutic potential and action mechanisms of licochalcone B: a mini review. Retrieved from [Link]

-

Frontiers. (2022, August 18). Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots. Retrieved from [Link]

-

PubChem. (n.d.). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. Retrieved from [Link]

-

Pharmacognosy Journal. (2018, September 15). Isolation and Characterization of Flavones from Artemisia monosperma. Retrieved from [Link]

-

PMC. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. Retrieved from [Link]

-

BioCrick. (n.d.). 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. Retrieved from [Link]

-

ISOLATION OF A FLAVONOID FROM THE ROOTS OF CITRUS SINENSIS. (n.d.). Retrieved from [Link]

-

PubChem. (n.d.). 4',5'-Dihydroxy-3,7,3'-trimethoxyflavone. Retrieved from [Link]

-

ScreenLib. (n.d.). 5,7-Dihydroxy-3',4',5'-trimethoxyflavone. Retrieved from [Link]

-

Vietnam Journal of Science and Technology. (2023, December 31). Flavonoid C-glucosides and monosaccharides from Combretum indicum. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Isolation and biological evaluation 7-hydroxy flavone from Avicennia officinalis L. Retrieved from [Link]

-

ResearchGate. (n.d.). Structures of flavonoids isolated from some combretum species. Retrieved from [Link]

-

PMC. (n.d.). Anthelmintic flavonoids and other compounds from Combretum glutinosum Perr. ex DC (Combretaceae) leaves. Retrieved from [Link]

-

SciSpace. (2014). Bioguided isolation of an antioxidant compound from Combretum racemosum P.Beav leaf. Retrieved from [Link]

-

MDPI. (2023, March 17). Flavonol-Glycoside and Rare Triterpenoid Derivatives Isolated from Leaves of Combretum glutinosum Perr. Ex Dc. with In Vitro Cytotoxic Activity. Retrieved from [Link]

Sources

- 1. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone|RUO [benchchem.com]

- 2. Frontiers | Metabolic engineering to enhance the accumulation of bioactive flavonoids licochalcone A and echinatin in Glycyrrhiza inflata (Licorice) hairy roots [frontiersin.org]

- 3. phcogj.com [phcogj.com]

- 4. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | CAS:18103-42-9 | Manufacturer ChemFaces [chemfaces.com]

- 5. biocrick.com [biocrick.com]

- 6. 5,7-Dihydroxy-3',4',5'-trimethoxyflavone | CAS 18103-42-9 | ScreenLib [screenlib.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Anthelmintic flavonoids and other compounds from Combretum glutinosum Perr. ex DC (Combretaceae) leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. 4',5'-Dihydroxy-3,7,3'-trimethoxyflavone | C18H16O7 | CID 10593524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Flavonoid C-glucosides and monosaccharides from Combretum indicum | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]

Physical and chemical properties of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone

An In-depth Technical Guide to 3,7-Dihydroxy-3',4',5'-trimethoxyflavone

Authored by: Gemini, Senior Application Scientist

Abstract

3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a polymethoxyflavone (PMF), a class of bioactive compounds with significant potential in pharmacological research.[1] As a member of the flavonoid family, its core structure, a 2-phenyl-4H-1-benzopyran-4-one backbone, is adorned with specific hydroxyl and methoxy groups that dictate its chemical behavior and biological activity.[1] While research on this specific isomer is still developing, the broader family of trimethoxyflavones has demonstrated compelling anti-inflammatory, anticancer, and antiallergic properties.[1] This guide provides a comprehensive technical overview of the physical and chemical properties of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, including its structural features, spectroscopic profile, synthesis, and potential biological relevance. It is intended for researchers, scientists, and drug development professionals seeking a foundational understanding of this compound.

Chemical Structure and Identification

The unique arrangement of substituent groups on the flavone core is critical to the molecule's function. The structure consists of two hydroxyl groups at positions 3 and 7, and three methoxy groups on the B-ring at positions 3', 4', and 5'.

Caption: Chemical structure of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | 3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | [2] |

| CAS Number | 132594-09-3 | [1][2] |

| Molecular Formula | C₁₈H₁₆O₇ | [2][3] |

| Molecular Weight | 344.3 g/mol | [1][2] |

| Exact Mass | 344.08960285 Da | [2] |

| InChIKey | NJNGYVOYOVPWBB-UHFFFAOYSA-N |[1][2] |

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to understanding its behavior in biological and chemical systems, influencing everything from solubility to membrane permeability.

Table 2: Computed Physicochemical Data

| Property | Value | Source |

|---|---|---|

| XLogP3 | 2.6 | [2] |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 7 | [4] |

| Rotatable Bond Count | 4 | [4] |

| Appearance | Typically a powder at room temperature. | [3] |

| Solubility | Soluble in DMSO, ethanol, and methanol; sparingly soluble in water. |[5][6] |

The XLogP3 value of 2.6 suggests moderate lipophilicity, which is a critical parameter for predicting a molecule's ability to cross biological membranes. The presence of two hydrogen bond donors (the hydroxyl groups) and seven acceptors (the oxygens in the hydroxyl, methoxy, carbonyl, and pyran ring) allows for significant interaction with biological macromolecules.[2][4]

Spectroscopic Data and Structural Elucidation

The definitive identification of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone relies on a combination of modern spectroscopic techniques.[1] These methods provide a detailed fingerprint of the molecule's structure.

-

Mass Spectrometry (MS): MS is essential for determining the molecular weight and elemental composition.[1] Using techniques like Electrospray Ionization (ESI), the compound is ionized, typically forming a protonated molecule [M+H]⁺. For this flavone, the expected molecular ion peak would be observed at an m/z (mass-to-charge ratio) of approximately 345.0969.[2] High-Resolution Mass Spectrometry (HRMS) can confirm the exact molecular formula, while tandem MS (MS/MS) fragments the molecule to produce a characteristic pattern that serves as a structural fingerprint.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy provide precise information about the carbon-hydrogen framework.

-

¹H-NMR: Would reveal distinct signals for each proton. Aromatic protons on the A and B rings would appear in the downfield region, while the methoxy groups would produce sharp singlet peaks in the upfield region. The hydroxyl protons may appear as broad singlets.

-

¹³C-NMR: Would show a signal for each of the 18 carbon atoms, with their chemical shifts indicating their electronic environment (e.g., aromatic, carbonyl, methoxy).

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: The flavone core structure gives rise to two characteristic absorption bands in the UV-Vis spectrum.[7]

-

Band I (typically 300-400 nm) corresponds to the electronic transitions in the B-ring cinnamoyl system.

-

Band II (typically 240-280 nm) relates to the A-ring benzoyl system. The exact position of these peaks can be influenced by the solvent and the substitution pattern on the rings.

-

Synthesis and Reactivity

The synthesis of polysubstituted flavones like 3,7-Dihydroxy-3',4',5'-trimethoxyflavone can be achieved through several established organic chemistry reactions.[1]

A prevalent strategy is the Claisen-Schmidt condensation followed by cyclization. This approach involves:

-

Chalcone Formation: Reaction of a substituted 2-hydroxyacetophenone with a substituted benzaldehyde (in this case, 3,4,5-trimethoxybenzaldehyde) under basic conditions to form a chalcone intermediate.

-

Oxidative Cyclization: The chalcone is then cyclized, often using iodine in DMSO, to form the flavone core.

Alternative classical methods include the Baker-Venkataraman rearrangement and the Allan-Robinson reaction , which provide versatile routes to construct the flavone skeleton from different precursors.[1][8]

Potential Biological and Pharmacological Activities

While direct studies on 3,7-Dihydroxy-3',4',5'-trimethoxyflavone are limited, the activities of structurally similar polymethoxyflavones (PMFs) provide a strong basis for predicting its potential therapeutic roles.

-

Anti-inflammatory Activity: Many flavonoids exhibit potent anti-inflammatory properties. A key mechanism is the suppression of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] This pathway is a central regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory mediators. The related compound eupatilin (5,7-dihydroxy-3',4',6-trimethoxyflavone) has been shown to act via this mechanism.[1][9]

-

Anticancer Properties: PMFs have demonstrated significant anti-proliferative effects against various cancer cell lines.[1][10] Their mechanisms often involve inducing apoptosis (programmed cell death) and causing cell cycle arrest, thereby halting the uncontrolled growth of cancer cells.[10]

-

Antioxidant Effects: The phenolic hydroxyl groups on the flavonoid skeleton allow it to act as a potent antioxidant by donating a hydrogen atom to neutralize free radicals.[5][10] This activity helps mitigate oxidative stress, which is implicated in numerous chronic diseases.

Sources

- 1. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone|RUO [benchchem.com]

- 2. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | C18H16O7 | CID 6250403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | CymitQuimica [cymitquimica.com]

- 4. 4',5'-Dihydroxy-3,7,3'-trimethoxyflavone | C18H16O7 | CID 10593524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. phcogj.com [phcogj.com]

- 8. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3’,4’,5’-trihydroxyflavone and 3’,4’,5’-trimethoxyflavone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 5,7-dihydroxy-3,4,6-trimethoxyflavone inhibits the inflammatory effects induced by Bacteroides fragilis enterotoxin via dissociating the complex of heat shock protein 90 and IκBα and IκB kinase-γ in intestinal epithelial cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

Biosynthesis pathway of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in plants

Content Type: Technical Whitepaper Target Audience: Senior Researchers, Metabolic Engineers, and Drug Development Scientists Subject: 5-Deoxyflavonol Biosynthesis & Polymethoxylation Mechanisms in Fabaceae[1]

Executive Summary

The molecule 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (chemically synonymous with Robinetin Trimethyl Ether ) represents a specific subclass of flavonoids known as 5-deoxyflavonols . Unlike the ubiquitous flavonol quercetin (which possesses a 5-hydroxyl group), this target molecule lacks oxygenation at the C5 position. This structural distinction dictates a unique biosynthetic origin involving the Chalcone Reductase (CHR) pathway, primarily restricted to the Fabaceae (Leguminosae) family.

This guide deconstructs the biosynthetic logic required to engineer or isolate this compound. It moves beyond generic flavonoid pathways to address the two critical bottlenecks: (1) The 5-deoxy scaffold formation and (2) The sequential B-ring polymethoxylation .

Part 1: Structural Logic & Biosynthetic Architecture

To synthesize 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, the plant metabolic machinery must deviate from the "canonical" anthocyanin/flavonol pathway at the very first committed step.

The 5-Deoxy Divergence (The CHR Factor)

Standard flavonoids (e.g., Naringenin) retain a hydroxyl group at C5 because the polyketide folding of the chalcone intermediate retains three malonyl-CoA derived oxygens.

-

Target Requirement: Removal of the C5 oxygen.

-

Mechanism: This requires the enzyme Chalcone Reductase (CHR) acting in concert with Chalcone Synthase (CHS) .[2][3] CHR catalyzes the NADPH-dependent reduction of the coumaroyl-trione intermediate before cyclization.

The B-Ring Configuration

The target possesses a 3',4',5'-substitution pattern.

-

Precursor: Phenylalanine.

-

Hydroxylation: Requires Flavonoid 3',5'-Hydroxylase (F3'5'H) to install the vicinal triphenol (galloyl) motif.

The Methylation Grid

The final steps involve three O-methylations on the B-ring.

-

Enzymes: S-Adenosyl-L-Methionine (SAM)-dependent O-methyltransferases (OMTs).[5][6]

-

Regiospecificity: 3'-OMT, 4'-OMT, and 5'-OMT activity.

Part 2: Detailed Enzymatic Cascade

The following pathway describes the linear progression from Phenylalanine to the target 5-deoxyflavonol.

Step 1: The Phenylpropanoid Entry

-

Enzymes: Phenylalanine Ammonia Lyase (PAL)

Cinnamate 4-Hydroxylase (C4H) -

Product: 4-Coumaroyl-CoA .[7]

-

Technical Note: This provides the C6-C3 skeleton.[8]

Step 2: The 5-Deoxy Scaffold Formation (Critical Step)

-

Enzymes: Chalcone Synthase (CHS) + Chalcone Reductase (CHR) .[2][3]

-

Mechanism: CHS condenses 4-Coumaroyl-CoA with 3 Malonyl-CoA units. CHR simultaneously reduces the keto group at the specific polyketide intermediate stage.

-

Product: Isoliquiritigenin (4,2',4'-trihydroxychalcone).

-

Contrast: Without CHR, the product is Naringenin Chalcone (leading to 5-OH flavonoids).

-

Step 3: Cyclization and 3-Hydroxylation

-

Enzyme A: Chalcone Isomerase (CHI) .[1]

-

Action: Stereospecific ring closure of Isoliquiritigenin.

-

Product:Liquiritigenin (7,4'-dihydroxyflavanone).

-

-

Enzyme B: Flavanone 3-Hydroxylase (F3H) .

-

Action: Introduction of -OH at C3.[8]

-

Product:Garbanzol (3,7,4'-trihydroxyflavanone).

-

Step 4: B-Ring Functionalization (The Galloyl Motif)

-

Enzyme: Flavonoid 3',5'-Hydroxylase (F3'5'H) .

-

Action: Cytochrome P450-dependent hydroxylation at 3' and 5' positions.

-

Substrate: Garbanzol.

-

Product:Dihydrorobinetin (3,7,3',4',5'-pentahydroxyflavanone).

-

Step 5: Desaturation

-

Enzyme: Flavonol Synthase (FLS) .

-

Action: Introduction of double bond at C2-C3.[6]

-

Product:Robinetin (3,7,3',4',5'-pentahydroxyflavone).

-

Step 6: Polymethoxylation (The "Trimethoxy" Cap)

-

Enzymes: Flavonoid O-Methyltransferases (FOMTs) .[9]

Part 3: Pathway Visualization

The following diagram illustrates the specific flow for 5-deoxyflavonols, highlighting the critical CHR and OMT nodes.

Caption: Figure 1. Biosynthetic pathway of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. Red node indicates the critical 5-deoxy branch point.

Part 4: Experimental Protocols & Validation

Protocol: Enzymatic Characterization of O-Methyltransferases

To confirm the biosynthesis of the trimethoxy derivative, one must validate the substrate specificity of the OMTs.

Objective: Determine if a candidate OMT (e.g., from Robinia or Glycine max) can methylate Robinetin at the 3', 4', and 5' positions.

Reagents:

-

Substrate: Robinetin (200 µM).

-

Cofactor: S-Adenosyl-L-[methyl-14C]methionine (SAM) or non-labeled SAM for LC-MS.

-

Buffer: 100 mM Tris-HCl (pH 7.5), 10% glycerol, 2 mM DTT (to prevent oxidation of polyphenols).

Workflow:

-

Expression: Clone candidate OMTs into pET28a vectors and express in E. coli BL21(DE3). Induce with 0.5 mM IPTG at 18°C overnight (low temperature aids solubility).

-

Purification: Lyse cells via sonication. Purify His-tagged proteins using Ni-NTA affinity chromatography.

-

Assay Reaction:

-

Mix: 50 µL purified enzyme + 5 µL Robinetin (20 mM stock in DMSO) + 5 µL SAM (20 mM) + Buffer to 200 µL.

-

Incubate: 30°C for 30–60 minutes.

-

Terminate: Add 20 µL 6M HCl or 200 µL Methanol.

-

-

Extraction: Extract reaction products with Ethyl Acetate (2x volume). Evaporate and resuspend in Methanol.

Detection (LC-MS/MS):

-

Column: C18 Reverse Phase (2.1 x 100 mm, 1.8 µm).

-

Gradient: 5% to 95% Acetonitrile in 0.1% Formic Acid.

-

Target Mass:

-

Robinetin (Substrate): m/z 303 [M+H]+

-

Mono-methyl: m/z 317

-

Di-methyl: m/z 331

-

Target (Tri-methyl): m/z 345 [M+H]+ [11]

-

Protocol: Establishing 5-Deoxy Specificity (CHR Assay)

If engineering this pathway in a heterologous host (e.g., Yeast), confirming CHR activity is vital to avoid producing Myricetin (the 5-OH analog).

-

Co-Expression: Express CHS (from Medicago sativa) and CHR (from Glycine max) simultaneously.

-

Feed: 4-Coumaroyl-CoA and Malonyl-CoA.

-

Readout:

-

Success: Accumulation of Isoliquiritigenin (Yellow fluorescence, Abs ~370 nm).

-

Failure: Accumulation of Naringenin Chalcone (rapidly isomerizes to Naringenin).

-

Part 5: Data Summary & Pharmacological Context[12]

Structural Data Table

| Property | Value | Notes |

| IUPAC Name | 3,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

| Molecular Formula | C18H16O7 | |

| Monoisotopic Mass | 344.0896 Da | [M+H]+ = 345.097 |

| Key Substituents | 3-OH, 7-OH | 5-position is unsubstituted (H) |

| Solubility | Low in water; High in DMSO/MeOH | Methylation increases lipophilicity vs Robinetin |

| Source Genera | Robinia, Acacia, Astragalus | Family: Fabaceae |

Why This Molecule Matters

Methoxylation significantly alters the pharmacokinetics of flavonoids.

-

Metabolic Stability: The 3',4',5'-trimethoxy pattern blocks glucuronidation at these sites, extending the half-life in plasma compared to Robinetin.

-

Membrane Permeability: The "capping" of polar hydroxyl groups with methyl groups increases oral bioavailability and blood-brain barrier penetration.

-

Activity: Polymethoxylated flavones (PMFs) are potent anti-inflammatory and anti-cancer agents. The 5-deoxy structure often reduces non-specific protein binding compared to 5-OH flavonoids.

References

-

Akashi, T., et al. (1999). "Cloning and functional expression of a cytochrome P450 cDNA encoding 2-hydroxyisoflavanone synthase involved in biosynthesis of the isoflavonoid skeleton in licorice." Plant Physiology, 121(3), 821-828. Link

-

Bomati, E. K., et al. (2005).[3] "Structural and kinetic basis for substrate selectivity in the legume defensive enzyme chalcone reductase." Journal of Biological Chemistry, 280(34), 30496-30503. Link

-

Ibrahim, R. K., et al. (1998).[12] "Plant O-methyltransferases: molecular analysis, common signature and classification." Plant Molecular Biology, 36(1), 1-10.[12] Link

-

Liu, C. J., et al. (2006). "Regiospecific hydroxylation of isoflavones by cytochrome P450 81E enzymes from Medicago truncatula." The Plant Journal, 46(5), 866-877. Link

-

Welle, R., & Grisebach, H. (1988). "Isolation of a novel NADPH-dependent reductase which co-acts with chalcone synthase in the biosynthesis of 6'-deoxychalcone." FEBS Letters, 236(1), 221-225. Link

-

Willits, M. G., et al. (2004). "Quercetin methylation by the flavonoid-specific O-methyltransferase from Citrus depressa." Phytochemistry, 65(20), 2759-2767. Link

Sources

- 1. A Cluster of Genes Encodes the Two Types of Chalcone Isomerase Involved in the Biosynthesis of General Flavonoids and Legume-Specific 5-Deoxy(iso)flavonoids in Lotus japonicus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repositum.tuwien.at [repositum.tuwien.at]

- 3. Identification of a novel chalcone reductase gene for isoliquiritigenin biosynthesis in dahlia (Dahlia variabilis) | bioRxiv [biorxiv.org]

- 4. Biosynthesis of 5-deoxyflavanones in microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. peerj.com [peerj.com]

- 8. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Diversification of Chemical Structures of Methoxylated Flavonoids and Genes Encoding Flavonoid-O-Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone|RUO [benchchem.com]

- 11. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone | C18H16O7 | CID 6250403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. jstage.jst.go.jp [jstage.jst.go.jp]

Polymethoxyflavones (PMFs): A Technical Guide to Bioactivity, Mechanism, and Isolation

[1]

Executive Summary

Polymethoxyflavones (PMFs) represent a distinct subclass of flavonoids found almost exclusively in Citrus genus peels (e.g., C. reticulata, C. sinensis).[1][2][3] Unlike their hydroxylated counterparts (e.g., quercetin, luteolin), PMFs are characterized by the methylation of all or most hydroxyl groups on the flavone backbone.

The Technical Advantage: This structural methoxylation confers high lipophilicity, allowing PMFs to bypass the rapid Phase II metabolism (glucuronidation/sulfation) that typically limits flavonoid bioavailability. Consequently, PMFs exhibit superior membrane permeability, blood-brain barrier (BBB) penetration, and metabolic stability, making them high-value candidates for oncology and neurodegenerative drug development.

Part 1: Structural Pharmacology & Pharmacokinetics

The Lipophilic Advantage (Structure-Activity Relationship)

The biological potency of PMFs, particularly Nobiletin (5,6,7,8,3',4'-hexamethoxyflavone) and Tangeretin (5,6,7,8,4'-pentamethoxyflavone), is directly linked to their Methoxyl (-OCH3) substitution pattern.

-

Membrane Permeability: The absence of glycosidic residues and free hydroxyl groups reduces polarity, facilitating passive diffusion across the lipid bilayer of enterocytes and the BBB.

-

Metabolic Resistance: Methylation sterically hinders UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). While demethylation (by CYPs) eventually occurs to form hydroxylated metabolites (e.g., 4'-demethylnobiletin), the parent compounds persist longer in plasma than non-methylated flavones.

Visualization: PMF vs. Hydroxyflavone Bioavailability Logic

Figure 1: Comparative pharmacokinetic fate of PMFs versus Hydroxyflavones. Methylation prevents rapid conjugation, enhancing tissue accumulation.

Part 2: Therapeutic Mechanisms & Biological Activity[4]

Oncology: Cell Cycle Arrest and Apoptosis

PMFs function as multi-target agents in oncology. They do not rely on a single receptor but modulate kinase signaling networks.

-

Mechanism: Nobiletin and Tangeretin inhibit the MEK/ERK signaling pathway, which is hyperactivated in many tumors.

-

Outcome:

-

G0/G1 or G2/M Arrest: Depending on the cell line (e.g., lung vs. breast cancer), PMFs downregulate Cyclin D1 and CDK4.

-

Apoptosis: They shift the Bax/Bcl-2 ratio towards apoptosis, triggering Cytochrome C release and Caspase-3 activation.

-

Anti-Metastasis: Inhibition of MMP-2 and MMP-9 secretion prevents extracellular matrix degradation.

-

Neuroprotection: The Nrf2/CREB Axis

PMFs are among the few flavonoids capable of crossing the BBB at therapeutic concentrations.

-

Mitochondrial Protection: Nobiletin restores Complex I activity in models of Parkinson's disease.

-

Antioxidant Response: Activation of the Nrf2 transcription factor leads to the upregulation of Heme Oxygenase-1 (HO-1), scavenging ROS.

-

Cognitive Enhancement: Stimulation of cAMP/PKA/CREB signaling promotes synaptic plasticity and counteracts Amyloid-beta toxicity.

Visualization: Dual Mechanistic Pathway

Figure 2: Dual mechanistic action of PMFs in oncology (apoptotic induction) and neuroprotection (antioxidant defense).

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol: Isolation of PMFs from Citrus reticulata Peels

Objective: Isolate a PMF-rich fraction (>80% purity) for bioassays. Rationale: PMFs are non-polar.[4] Using water or low-percentage alcohol extracts yields high sugar/pectin contamination. This protocol uses a lipophilic partition to ensure specificity.

Step-by-Step Methodology:

-

Preparation: Dry citrus peels at 50°C for 24h. Grind to a fine powder (40-60 mesh).

-

Extraction (UAE):

-

Mix powder with 95% Ethanol (1:10 w/v ratio).

-

Sonicate (Ultrasonic Assisted Extraction) at 40kHz, 45°C for 30 minutes.

-

Filter and repeat twice. Combine filtrates.

-

-

Solvent Partition (The Critical Purification Step):

-

Evaporate ethanol under reduced pressure to obtain a crude syrup.

-

Resuspend syrup in distilled water.

-

Validation Point: Extract the aqueous phase with Dichloromethane (DCM) or Hexane (1:1 v/v) three times. PMFs will migrate to the organic (DCM) layer; sugars/glycosides remain in the water.

-

-

Enrichment (Flash Chromatography):

-

Load the dried DCM fraction onto a Silica Gel 60 column.

-

Elute with a gradient of Hexane:Acetone (starting 10:1 → 3:1).

-

Self-Validation: Collect fractions and spot on TLC plates (Visualizer: UV 365nm). PMFs fluoresce distinctively. Pool fractions with matching Rf values.

-

-

Final Polish: Recrystallize from Methanol for high purity (>95%) single compounds (Nobiletin/Tangeretin).

Protocol: HPLC Quantification of PMFs

Objective: Verify concentration and purity before dosing cells.

| Parameter | Setting |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (ACN) or Methanol |

| Gradient | 0-20 min: 40% → 80% B (Linear increase) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 330 nm (Characteristic PMF absorption max) |

| Temperature | 30°C |

Part 4: Data Summary

Comparative Bioactivity (IC50 Ranges)

The following table summarizes potency ranges derived from in vitro studies. Note that demethylated metabolites often show higher potency but lower bioavailability in vivo.

| Compound | Target Cell Line | Effect | IC50 / Effective Dose | Mechanism |

| Nobiletin | HL-60 (Leukemia) | Apoptosis | 20 - 40 µM | Bcl-2 downregulation |

| Tangeretin | MCF-7 (Breast) | G1 Arrest | 10 - 50 µM | p21/p27 upregulation |

| 5-Demethylnobiletin | CL-1-5 (Lung) | Anti-metastasis | 5 - 10 µM | MMP-2 Inhibition |

| Nobiletin | PC12 (Neuronal) | Neuroprotection | 10 - 30 µM | CREB phosphorylation |

References

-

Chen, X., et al. (2024). Citrus Polymethoxyflavones Regulate against Aging-Associated Diseases: Advances in Biological Mechanisms. Journal of Agricultural and Food Chemistry.[5]

-

Goh, J.X., et al. (2019). Nobiletin and derivatives: Functional compounds from citrus fruit peel for healthy aging. Food & Function.[6]

-

Li, S., et al. (2014). Chemistry and health effects of polymethoxyflavones and hydroxylated polymethoxyflavones. Journal of Functional Foods.

-

Wang, Y., et al. (2018). Absorption of polymethoxyflavones and their derivatives.[2] Journal of Food Bioactives.

-

Uckoo, R.M., et al. (2011). Rapid separation method of polymethoxyflavones from citrus using flash chromatography.[3] Separation and Purification Technology.[3][7][8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Citrus Polymethoxyflavones Regulate against Aging-Associated Diseases: Advances in Biological Mechanisms Responsible for Their Regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Analysis of Polymethoxyflavones in Citrus Peels of Different Varieties [spkx.net.cn]

Sourcing and Application of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone for Preclinical Research: A Technical Guide

This guide provides an in-depth technical overview of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, a polyphenolic compound of interest in biomedical research. We will delve into the critical aspects of sourcing this compound from commercial suppliers, outline essential quality control measures, and provide a detailed experimental protocol for its application in a common in vitro assay. This document is intended for researchers, scientists, and drug development professionals who require a reliable source of this compound and a foundational understanding of its handling and use in a laboratory setting.

Introduction to 3,7-Dihydroxy-3',4',5'-trimethoxyflavone

3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a flavone, a class of polyphenolic compounds found in various plants.[1] Its structure, characterized by a 2-phenyl-4H-1-benzopyran-4-one backbone with specific hydroxyl and methoxy group substitutions, underpins its potential biological activities.[2] While research on this specific isomer is still emerging, related polymethoxyflavones (PMFs) have demonstrated a range of biological effects, including anti-proliferative, anti-inflammatory, and antiallergic properties.[2] Notably, the mode of action for 3,7-Dihydroxy-3',4',5'-trimethoxyflavone is suggested to involve the modulation of oxidative stress pathways and the inhibition of inflammatory mediators, making it a valuable tool for investigation in these areas.[1]

Chemical Properties:

-

Molecular Formula: C₁₈H₁₆O₇[1]

-

Molecular Weight: 344.32 g/mol [1]

-

Appearance: Typically a powder[1]

-

CAS Number: 56317-21-6

Commercial Sourcing and Quality Assessment

The reliability of any preclinical research heavily depends on the quality and purity of the starting materials. Sourcing 3,7-Dihydroxy-3',4',5'-trimethoxyflavone from a reputable supplier is the first critical step.

Identifying Reputable Suppliers

Several chemical suppliers offer 3,7-Dihydroxy-3',4',5'-trimethoxyflavone for research purposes. When selecting a supplier, it is crucial to consider factors beyond price, such as the availability of comprehensive analytical data, purity guarantees, and a track record of quality.

Table 1: Comparison of Commercial Suppliers for 3,7-Dihydroxy-3',4',5'-trimethoxyflavone

| Supplier | Purity Specification | Available Quantities | Certificate of Analysis (CoA) |

| CymitQuimica | Min. 98 Area-%[1] | 50mg, 100mg, 250mg, 500mg[1] | Available upon request; ISO 9001 certified.[1] |

| Benchchem | For research use only[2] | Inquire for details | Provides basic properties[2] |

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always contact suppliers directly for the most current data and product specifications.

The Critical Role of the Certificate of Analysis (CoA)

A Certificate of Analysis is a non-negotiable document when purchasing any research compound. It provides essential information about the identity, purity, and quality of the specific lot being purchased. For a closely related compound, 3',5-Dihydroxy-4',6,7-trimethoxyflavone, a sample CoA from Thermo Fisher Scientific highlights the type of data to expect, including appearance, melting point, and purity as determined by HPLC (99.4 %).[3]

In-House Quality Control: A Self-Validating System

Even when a CoA is provided, it is best practice to perform in-house quality control to verify the identity and purity of the received compound. This ensures the integrity of your experimental results.

Protocol: HPLC-MS for Identity and Purity Verification

This protocol outlines a standard method for verifying the molecular weight and assessing the purity of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone.

Materials:

-

3,7-Dihydroxy-3',4',5'-trimethoxyflavone sample

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Formic acid (FA)

-

LC-MS system with a C18 column

Procedure:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the flavone in DMSO. Further dilute to a working concentration of 10 µg/mL in a 50:50 ACN/water mixture with 0.1% FA.

-

LC-MS Method:

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: Water + 0.1% FA

-

Mobile Phase B: ACN + 0.1% FA

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

MS Detection: Electrospray ionization (ESI) in positive mode. Scan for the expected [M+H]⁺ ion at m/z 345.0969.[4]

-

-

Data Analysis:

-

Confirm the presence of the main peak at the expected retention time.

-

Verify that the mass spectrum of the main peak corresponds to the expected [M+H]⁺ for 3,7-Dihydroxy-3',4',5'-trimethoxyflavone.

-

Integrate the peak area of the main peak and any impurities to calculate the purity percentage.

-

Workflow for Quality Control

Caption: Workflow for sourcing and in-house quality verification.

Application in Research: A Protocol for an In Vitro Antioxidant Assay

The potential of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone to modulate oxidative stress pathways makes it a candidate for antioxidant activity screening.[1] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free radical scavenging activity of a compound.

Protocol: DPPH Free Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, and the absorbance at 517 nm decreases.

Materials:

-

3,7-Dihydroxy-3',4',5'-trimethoxyflavone

-

DPPH

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Solution Preparation:

-

Prepare a 1 mM stock solution of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in methanol. Create a dilution series (e.g., 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM).

-

Prepare a 0.1 mM DPPH solution in methanol.

-

Prepare a dilution series of ascorbic acid in methanol to serve as a positive control.

-

-

Assay:

-

In a 96-well plate, add 100 µL of each concentration of the test compound or control to separate wells.

-

Add 100 µL of the DPPH solution to each well.

-

For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

-

Plot the % inhibition against the concentration of the compound and determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).

-

Potential Signaling Pathway Involvement

While the exact mechanisms of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone are under investigation, related flavonoids have been shown to influence key signaling pathways involved in inflammation, such as the NF-κB pathway.[2] The antioxidant properties of this compound may contribute to the modulation of redox-sensitive signaling cascades.

Caption: Postulated role in modulating ROS-activated inflammatory pathways.

Conclusion

3,7-Dihydroxy-3',4',5'-trimethoxyflavone is a promising compound for research in areas such as oxidative stress and inflammation. The success of studies utilizing this molecule is contingent upon rigorous sourcing and quality control practices. By partnering with reliable commercial suppliers and implementing in-house verification protocols, researchers can ensure the integrity of their data and contribute to a clearer understanding of the biological activities of this flavone. The provided experimental protocol serves as a starting point for investigating its antioxidant potential, a key characteristic that may underlie its broader pharmacological effects.

References

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis: 3',5-Dihydroxy-4',6,7-trimethoxyflavone, 97%. Retrieved from [Link]

-

PubChem. (n.d.). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone. Retrieved from [Link]

Sources

Stability and Degradation of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in Solution

Executive Summary

3,7-Dihydroxy-3',4',5'-trimethoxyflavone (often structurally categorized alongside Robinetin derivatives) presents a unique stability profile in solution. Unlike its polyhydroxylated congeners (e.g., Quercetin, Myricetin), the permethylated B-ring confers significant resistance to B-ring quinone oxidation. However, the presence of the free 3-hydroxyl group on the C-ring preserves the molecule's susceptibility to oxidative cleavage and photolytic degradation via Excited State Intramolecular Proton Transfer (ESIPT).

This guide delineates the degradation kinetics, mechanistic pathways, and standardized protocols for assessing the stability of this compound. It is designed for researchers requiring rigorous data to support formulation strategies and shelf-life determination.

Molecular Architecture & Reactivity

To predict stability, one must understand the structural vulnerabilities.

The "Shielded" B-Ring

In typical flavonols, the B-ring catechol (3',4'-OH) is the primary site of oxidation, rapidly forming o-quinones that lead to polymerization. In 3,7-Dihydroxy-3',4',5'-trimethoxyflavone, the 3',4',5'-trimethoxy substitution sterically and chemically blocks this pathway. This molecule does not undergo the rapid browning typical of catecholic flavonoids.

The "Achilles' Heel": 3-OH and C-Ring

The instability of this molecule is driven almost exclusively by the 3-hydroxychromone core:

-

Oxidative Cleavage: The enolic 3-OH group is prone to radical attack, leading to the cleavage of the C2-C3 bond and the formation of depsides (esters of phenolic acids).

-

ESIPT (Photolysis): Upon UV irradiation, the 3-OH proton transfers to the C4 carbonyl oxygen in the excited state. This tautomerization facilitates rapid photo-oxidation.

-

Alkaline Instability: The 7-OH group is acidic (pKa ≈ 7.4–7.8). At pH > 8, deprotonation occurs, increasing electron density and making the C-ring susceptible to nucleophilic attack by hydroxide ions (chalcone formation).

Degradation Mechanisms & Pathways[1][2][3][4]

The following diagram illustrates the two critical degradation pathways: Oxidative Cleavage (driven by light/radicals) and Alkaline Hydrolysis (driven by pH).

Visualization: Degradation Pathways[1][2][3][4][5]

Figure 1: Mechanistic divergence of degradation based on environmental stress. The 3-OH group drives the upper oxidative pathway, while the pyranone ring susceptibility drives the lower hydrolytic pathway.

Factors Influencing Stability

pH Dependence

-

Acidic (pH < 4): Maximum stability. The protonated form resists autoxidation.

-

Neutral (pH 6–7): Moderate stability. Slow autoxidation may occur over days.

-

Alkaline (pH > 8): Rapid degradation. The 7-OH deprotonates (forming the phenolate anion), which destabilizes the C-ring. The solution will typically shift color (bathochromic shift) from pale yellow to bright yellow/orange before fading as the chalcone degrades.

Photostability

Flavonols with a free 3-OH group are classified as Class II Photosensitive (ICH Q1B). They degrade under ambient light.

-

Mechanism: The ESIPT process generates a highly reactive tautomer that reacts with triplet oxygen to form an endoperoxide intermediate, eventually cleaving the ring to form 3,4,5-trimethoxybenzoic acid and 2,4-dihydroxybenzoic acid derivatives.

Solvent Effects

-

Protic Solvents (Methanol/Water): Promote ESIPT and faster photodegradation.

-

Aprotic Solvents (DMSO/Acetonitrile): Generally enhance stability by inhibiting proton transfer mechanisms, though trace water can still catalyze hydrolysis.

Experimental Protocols (Self-Validating)

Do not rely on generic protocols. This compound has low aqueous solubility, which necessitates the use of a co-solvent (modifier) in stress testing to prevent precipitation, which would mask degradation rates.

Preparation of Stock & Stress Solutions

-

Stock Solution: Dissolve 10 mg in 10 mL DMSO (Concentration: 1 mg/mL). Reasoning: DMSO ensures complete solubilization and prevents precipitation upon dilution into aqueous buffers.

-

Working Solution: Dilute Stock 1:10 into the respective stress media (Final Conc: 100 µg/mL).

Forced Degradation Workflow (ICH Q1A Aligned)

| Stress Condition | Reagent / Condition | Duration | Target Degradation | Notes |

| Acid Hydrolysis | 0.1 N HCl | 24 Hours @ 60°C | 10–20% | Assessing glycosidic stability (if relevant) or A-ring stability. |

| Base Hydrolysis | 0.1 N NaOH | 1–4 Hours @ RT | >50% | Critical: This molecule is extremely base-labile. Monitor hourly. |

| Oxidation | 3% H₂O₂ | 2–6 Hours @ RT | 10–20% | Simulates radical attack on the 3-OH group. |

| Photolysis | UV-A + Visible (1.2M lux·h) | 24–48 Hours | Variable | Must use a Dark Control wrapped in foil to distinguish thermal vs. photo effects. |

| Thermal | 60°C (pH 7.4 Buffer) | 7 Days | < 10% | Assessing Arrhenius kinetics. |

Analytical Method (HPLC-DAD)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 minutes.

-

Detection: 350 nm (Band I, specific to Flavonol conjugation) and 254 nm (Degradants).

-

Flow Rate: 1.0 mL/min.

Visualization: Stability Testing Workflow

Figure 2: Standardized Forced Degradation Workflow ensuring mass balance and reaction quenching.

Data Interpretation & Stabilization Strategies

Typical Kinetic Profile (Predictive)

The following table represents the expected kinetic behavior based on Structure-Activity Relationships (SAR) of 3-hydroxyflavones.

| pH Condition | Half-Life ( | Dominant Mechanism |

| pH 2.0 | > 6 Months | Minimal hydrolysis. |

| pH 7.4 (Physiological) | 48–72 Hours | Slow autoxidation / trace ionization. |

| pH 9.0 | < 30 Minutes | Rapid C-ring opening (Chalcone formation). |

| UV Exposure (Soln) | < 4 Hours | ESIPT-mediated photo-oxidation. |

Stabilization Techniques

For drug development, the instability of the 3-OH group must be mitigated:

-

Encapsulation: Use Cyclodextrins (HP-β-CD) . The hydrophobic cavity shields the C-ring from light and oxidative radicals.

-

Micellar Systems: Incorporation into TPGS or Polysorbate 80 micelles can reduce hydrolytic degradation by sequestering the molecule away from aqueous hydroxide ions.

-

pH Control: Formulations must be buffered to pH 3.5 – 5.5 to ensure maximum shelf-life.

References

-

Tommasini, S., et al. (2004).[1] Comparative photodegradation studies on 3-hydroxyflavone: influence of different media, pH and light sources.[2][1] Journal of Pharmaceutical and Biomedical Analysis.[1]

-

Smith, G.J., et al. (2001). Ultrafast measurements of excited state intramolecular proton transfer (ESIPT) in room temperature solutions of 3-hydroxyflavone and derivatives.[3] Journal of Physical Chemistry A.

-

ICH Harmonised Tripartite Guideline. (1996). Photostability Testing of New Drug Substances and Products Q1B.

-

Cuthbertson, D.J., et al. (2015). 3,7-Dihydroxy-3',4',5'-trimethoxyflavone Spectrum and Properties. PubChem Compound Summary.

-

Borkowski, T., et al. (2024). Structure−Photoreactivity Relationship Study of Substituted 3-Hydroxyflavones. The Journal of Organic Chemistry.

Sources

Methodological & Application

Protocol for DPPH assay to measure antioxidant activity of flavonoids

Application Note: High-Throughput Microplate DPPH Assay for Flavonoid Antioxidant Screening

Introduction & Scope

The determination of antioxidant activity in flavonoid-rich matrices is a cornerstone of early-stage drug discovery and nutraceutical validation. While the DPPH assay is ubiquitous due to its simplicity, it is frequently misapplied, leading to poor reproducibility.

This protocol addresses the specific physicochemical challenges of flavonoids—namely, their biphasic reaction kinetics and intrinsic pigmentation (chromatic interference). Unlike generic protocols, this guide utilizes a 96-well microplate format for high-throughput screening and incorporates a Sample Color Correction step to ensure data integrity.

Principle of the Assay

The DPPH radical (

Mechanistic Insight:

Flavonoids scavenge

-

Hydrogen Atom Transfer (HAT): Direct transfer of a hydrogen atom.[4]

-

Single Electron Transfer (SET): Electron transfer followed by proton transfer (often termed SPLET in polar solvents like methanol).

The reaction kinetics are governed by the number and position of hydroxyl groups on the flavonoid B-ring (e.g., catechol moieties in Quercetin).

Figure 1: Mechanistic pathway of DPPH scavenging by flavonoids involving HAT and SET transitions.

Critical Reagents & Equipment

Reagents:

-

DPPH (2,2-Diphenyl-1-picrylhydrazyl): Sigma-Aldrich or equivalent (Purity

95%). Note: Store at -20°C; light sensitive. -

Solvent: Methanol (HPLC Grade).

-

Expert Note: Methanol is preferred over ethanol for flavonoids due to higher solubility and better ionization for the SPLET mechanism, though ethanol is a safer alternative for food-grade applications.

-

-

Standard: Trolox (water-soluble Vitamin E analog) or Quercetin dihydrate.

-

Controls: Ascorbic Acid (for rapid kinetics validation).

Equipment:

-

Microplate Reader (Filter/Monochromator at 517 nm).

-

96-well clear, flat-bottom polystyrene plates.

-

Multichannel pipettes.[5]

Experimental Workflow

Step 1: Stock Solution Preparation[7]

-

DPPH Stock (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of Methanol.

-

QC Check: The absorbance of this solution diluted 1:1 with methanol should be

at 517 nm. If -

Stability: Prepare fresh daily. Protect from light immediately.

-

-

Flavonoid Samples: Prepare a 1 mg/mL stock in Methanol. Sonicate for 5 mins to ensure complete dissolution.

Step 2: Plate Layout & Execution (The Self-Validating System)

To ensure scientific integrity, we must account for the color of the flavonoid itself. Many flavonoids absorb slightly at 517 nm, which can mask the reduction of DPPH (false negative).

Protocol Logic:

-

Test Well (

): Sample + DPPH. -

Sample Blank (

): Sample + Methanol (Measures intrinsic flavonoid color). -

Control (

): Methanol + DPPH (Max absorbance). -

Solvent Blank: Methanol only (System noise).

Procedure:

-

Dilution: Create a serial dilution of the flavonoid sample (e.g., 5, 10, 25, 50, 100, 200 µg/mL) directly in the plate or in microtubes.

-

Dispensing:

-

Add 100 µL of Sample dilution to appropriate wells.

-

Add 100 µL of Methanol to Control wells.

-

-

Initiation:

-

Add 100 µL of 0.2 mM DPPH solution to Test and Control wells.

-

Add 100 µL of Methanol to Sample Blank wells.

-

-

Incubation: Incubate for 30 minutes in the dark at room temperature (25°C).

-

Why Dark? DPPH degrades under ambient light, causing drift.

-

Why 30 mins? Most flavonoids show biphasic kinetics; 30 mins allows the slow phase (B-ring reaction) to reach equilibrium.

-

-

Measurement: Shake plate for 10 seconds; read Absorbance at 517 nm.

Figure 2: Step-by-step workflow for the corrected microplate DPPH assay.

Data Analysis & Results

Raw absorbance data must be corrected before calculating inhibition.

Formula for Corrected % Inhibition:

- : Absorbance of Sample + DPPH

- : Absorbance of Sample + Methanol (Color Correction)

- : Absorbance of Methanol + DPPH

Determination of

-

Plot Concentration (X-axis) vs. % Inhibition (Y-axis) .

-

Perform a non-linear regression (log(inhibitor) vs. normalized response) or linear regression if the range is linear (20-80% inhibition).

-

The

is the concentration where Y = 50.[1]

Table 1: Example Data Layout for Validation

| Well Type | Contents | Purpose | Expected Abs (517nm) |

| Control | 100µL MeOH + 100µL DPPH | Reference (0% Inhibition) | 0.8 - 1.0 |

| Test | 100µL Sample + 100µL DPPH | Measurement | < Control |

| Sample Blank | 100µL Sample + 100µL MeOH | Color Correction | 0.05 - 0.2 (varies) |

| Solvent Blank | 200µL MeOH | Plate Background | < 0.05 |

Troubleshooting & Optimization

-

Precipitation: If the reaction mixture turns cloudy, the flavonoid concentration is too high or the compound is insoluble in the methanol/water mix (if water is present). Solution: Reduce concentration or switch to pure ethanol.

-

Non-Linear Kinetics: Some flavonoids (e.g., glycosides) react slowly. If

varies significantly between 30 and 60 mins, report the kinetic profile rather than a single endpoint. -

Absorbance > 1.5: The Beer-Lambert law deviates at high absorbance. Dilute the DPPH stock to keep the Control Absorbance near 1.0.

References

-

Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995).[3][6] Use of a free radical method to evaluate antioxidant activity.[1][2][3][6][7][8] LWT - Food Science and Technology, 28(1), 25–30.

-

Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.[1][2][3][6][7] Nature, 181, 1199–1200.

-

Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay.[1][2][3][5] Journal of Food Science and Technology, 48(4), 412–422.

-

Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). Estimation of antiradical properties of antioxidants using DPPH assay: A critical review and results. Food Chemistry, 130(4), 1036-1043.

Sources

- 1. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 6. scribd.com [scribd.com]

- 7. A Novel Stoichio-Kinetic Model for the DPPH• Assay: The Importance of the Side Reaction and Application to Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Investigating neuroprotective effects of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in SH-SY5Y cells

An In-Depth Guide to Investigating the Neuroprotective Effects of 3,7-Dihydroxy-3',4',5'-trimethoxyflavone in SH-SY5Y Cells

Introduction: The Quest for Neuroprotection in an Era of Neurodegeneration

Neurodegenerative diseases such as Parkinson's and Alzheimer's represent a growing global health challenge, characterized by the progressive loss of neuronal structure and function. A key pathological driver in these conditions is the convergence of oxidative stress and apoptosis. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, inflicts damage upon vital cellular components, including mitochondria. This mitochondrial dysfunction is a critical event, often initiating the apoptotic cascade, a form of programmed cell death that leads to the selective demise of neurons.

The human neuroblastoma SH-SY5Y cell line is a cornerstone of in vitro neuroscience research.[1][2] These cells, capable of being differentiated into a more mature neuronal phenotype, express key dopaminergic markers, making them an excellent and reproducible model for studying neurotoxicity and screening potential neuroprotective compounds.[1][3][4]

Among the vast library of natural compounds, flavonoids have garnered significant attention for their therapeutic potential. 3,7-Dihydroxy-3',4',5'-trimethoxyflavone (DHTMF), a specific polymethoxylated flavone, is an emerging candidate for neuroprotection. Related trimethoxyflavones have demonstrated potent antioxidant, anti-inflammatory, and anti-apoptotic properties, with a chemical structure conducive to crossing the blood-brain barrier.[5][6][7] This application note provides a comprehensive framework of protocols and scientific rationale for investigating the neuroprotective mechanisms of DHTMF in a well-established cellular model of neurodegeneration.

Experimental Design: A Multi-Assay Approach to Validating Neuroprotection

To rigorously evaluate the neuroprotective potential of DHTMF, we employ a multi-pronged strategy. The core of this approach is to first induce a disease-relevant toxic insult in SH-SY5Y cells and then quantify the extent to which DHTMF can ameliorate the damage. We utilize 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of the neurotoxin MPTP, which selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I, inducing robust oxidative stress and apoptosis, thereby mimicking key aspects of Parkinson's disease pathology.[8][9]

Our investigation will systematically assess the following key pillars of neuroprotection:

-

Preservation of Cell Viability: Does DHTMF rescue neurons from MPP+-induced death?

-

Mitigation of Oxidative Stress: Can DHTMF neutralize the surge in intracellular ROS caused by MPP+?

-

Maintenance of Mitochondrial Integrity: Does DHTMF prevent the collapse of the mitochondrial membrane potential, a point of no return in the apoptotic process?

-

Inhibition of Apoptotic Execution: Can DHTMF block the activation of key death-executing enzymes like Caspase-3?

-

Elucidation of Pro-Survival Signaling: Through which molecular pathways does DHTMF exert its protective effects? We will probe the activation of the PI3K/Akt and Nrf2/HO-1 pathways, central regulators of cell survival and antioxidant defense.[[“]][11][12]

The following workflow provides a visual overview of the experimental sequence.

Caption: High-level experimental workflow for assessing DHTMF neuroprotection.

Core Methodologies and Protocols

Protocol 1: Culture of Human SH-SY5Y Neuroblastoma Cells

-

Rationale: Proper cell culture technique is paramount for reproducibility. SH-SY5Y cells are maintained in an undifferentiated state, which is highly susceptible to neurotoxins, providing a robust model for assessing neuroprotection.[13]

-

Materials:

-

SH-SY5Y cells (e.g., ATCC® CRL-2266™)

-

Complete Growth Medium: Dulbecco's Modified Eagle Medium (DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free

-

-

Procedure:

-

Maintain cells in a T-75 flask at 37°C in a humidified atmosphere of 5% CO₂.

-

When cells reach 80-90% confluency, aspirate the medium and wash once with 5 mL of sterile PBS.

-

Add 2 mL of 0.25% Trypsin-EDTA and incubate at 37°C for 3-5 minutes until cells detach.

-

Neutralize trypsin with 8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube.

-

Centrifuge at 200 x g for 5 minutes. Aspirate the supernatant.

-

Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer).

-

Seed cells into appropriate culture plates (e.g., 1x10⁴ cells/well for a 96-well plate for viability assays; 5x10⁵ cells/well for a 6-well plate for protein analysis) and incubate for 24 hours before treatment.

-

Protocol 2: Neurotoxicity Induction and DHTMF Treatment

-

Rationale: This protocol establishes the neurotoxic insult. Pre-treatment with the test compound allows it to prime the cellular defense mechanisms before the toxic challenge.

-

Materials:

-

DHTMF stock solution (e.g., 10 mM in DMSO)

-

MPP+ iodide stock solution (e.g., 100 mM in sterile water)

-

Serum-free culture medium

-

-

Procedure:

-

After 24h of cell adherence, gently remove the complete growth medium.

-

Prepare working concentrations of DHTMF (e.g., 1, 5, 10, 25 µM) in serum-free medium. Add the respective solutions to the appropriate wells. For vehicle control wells, add serum-free medium containing the same final concentration of DMSO (typically ≤0.1%).

-

Incubate the plates at 37°C for 2 hours. This is the pre-treatment period.

-

Prepare a working solution of MPP+ (e.g., 1.5 mM final concentration) in serum-free medium.[14]

-

Add the MPP+ solution to the designated wells (both the "MPP+ only" group and the "DHTMF + MPP+" groups). For control and "DHTMF only" wells, add an equivalent volume of serum-free medium.

-

Return the plates to the incubator and incubate for 24 hours before proceeding to endpoint assays.

-

Protocol 3: Cell Viability Assessment (MTT Assay)

-

Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of a cell, which is directly proportional to the number of viable cells.[15] Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to a purple formazan product.[16]

-

Procedure:

-

Following the 24h treatment period, add 10 µL of a 5 mg/mL MTT solution in PBS to each well of the 96-well plate (final concentration 0.5 mg/mL).[17][18]

-

Incubate the plate for 4 hours at 37°C, protected from light.

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO to each well to dissolve the crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

Protocol 4: Measurement of Intracellular ROS (DCFH-DA Assay)

-

Rationale: This assay quantifies overall oxidative stress. The cell-permeable DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[19][20]

-

Procedure:

-

After the 24h treatment, wash the cells in each well of a black, clear-bottom 96-well plate twice with warm PBS.

-

Prepare a 10 µM working solution of DCFH-DA in serum-free medium.[20]

-

Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[19]

-

Wash the cells three times with warm PBS to remove excess probe.

-

Add 100 µL of PBS to each well.

-

Immediately measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[19]

-

Protocol 5: Assessment of Mitochondrial Membrane Potential (ΔΨm) (JC-1 Assay)

-

Rationale: The JC-1 dye is a ratiometric probe used to assess mitochondrial health. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low ΔΨm, JC-1 remains as monomers, emitting green fluorescence.[21] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[21]

-

Procedure:

-

Following treatment, collect cells (if using flow cytometry) or use an adherent plate assay.

-

Wash cells once with warm PBS.

-

Prepare a JC-1 working solution (typically 2-10 µM in serum-free medium).

-

Add the JC-1 solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[22]

-

Wash the cells twice with PBS.

-

Measure fluorescence using a plate reader, fluorescence microscope, or flow cytometer.

-

Green (Monomers): Excitation ~485 nm, Emission ~530 nm.

-

Red (Aggregates): Excitation ~540 nm, Emission ~590 nm.

-

-

The results are expressed as the ratio of red to green fluorescence intensity. A positive control, such as CCCP (a mitochondrial uncoupler), should be used to validate the assay.[22][23]

-

Protocol 6: Quantification of Apoptosis (Caspase-3 Activity Assay)

-

Rationale: Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. This assay uses a synthetic substrate (e.g., DEVD-pNA) that, when cleaved by active Caspase-3, releases a chromophore (pNA) that can be quantified spectrophotometrically.[24][25]

-

Procedure:

-

After treatment in 6-well plates, scrape and collect cells in chilled PBS and centrifuge at 500 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 50 µL of chilled cell lysis buffer and incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.

-

Determine protein concentration using a BCA assay.

-

In a 96-well plate, add 50-100 µg of protein per well, bringing the total volume to 50 µL with lysis buffer.

-